molecular formula C12H22Cl2N2 B13507446 N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride

Cat. No.: B13507446
M. Wt: 265.22 g/mol
InChI Key: RRYXGSSSOLXNLY-UHFFFAOYSA-N
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Description

N1-(3-Ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is a diamine derivative with a propane backbone substituted by a 3-ethylphenyl group at the N1 position and a methyl group at the 2-position of the propane chain. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or industrial applications.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

1-N-(3-ethylphenyl)-2-methylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-4-10-6-5-7-11(8-10)14-9-12(2,3)13;;/h5-8,14H,4,9,13H2,1-3H3;2*1H

InChI Key

RRYXGSSSOLXNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC(C)(C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reductive reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the amine moiety.

Scientific Research Applications

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Gap: Unlike Ro 41-3118 , the target compound lacks a chloroquinoline group, likely rendering it ineffective against malaria. However, its ethylphenyl structure could be optimized for antibacterial or antifungal activity.
  • Synthetic Utility : The structural simplicity of the target compound (vs. GYKI-23107 or Ro analogs) may facilitate scalable synthesis for industrial use .
  • Biological Targets : Further studies should explore interactions with amine receptors (e.g., serotonin or dopamine receptors) due to structural parallels with neuroactive diamines .

Biological Activity

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is a synthetic organic compound classified as a diamine. It has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article presents a detailed examination of its biological activity, mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses distinct structural features that influence its biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C12H18Cl2N2
  • Molecular Weight : 265.19 g/mol

This compound's two amine groups allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. Key mechanisms include:

  • Ligand Binding : The compound can act as a ligand for specific receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways.

Biological Activity and Research Findings

Research has explored the biological activity of this compound across various studies. Below are notable findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific kinases associated with cancer pathways.
Antimicrobial PropertiesExhibited activity against several bacterial strains in vitro.
Antiplatelet EffectsShowed potential as an antiplatelet agent in preclinical models.

Case Studies

  • Kinase Inhibition :
    A study published in the Journal of Medicinal Chemistry investigated the compound's role as a small molecule kinase inhibitor. It was found to inhibit specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity :
    In vitro studies demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
  • Antiplatelet Therapy :
    Research on the compound's effects on platelet aggregation revealed promising results for antiplatelet therapy. The compound was shown to reduce thrombus formation in animal models, indicating its potential use in cardiovascular diseases .

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Biochemical Probes : Utilized in research to study enzyme functions and signal transduction pathways.
  • Specialty Chemicals : Employed in the synthesis of complex organic molecules within industrial settings.

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